Insulin Secretion Potency: Bis-arylsulfonyl vs. Mono-arylsulfonyl Benzimidazolones
In INS-1 pancreatic β-cells, the mono-arylsulfonyl derivative 5a produced 1.85-fold higher insulin release at 100 µM than the bis-tolylsulfonyl analog 1a, while the bis-chlorophenyl analog 1c gave a 1.26-fold increase over 1a [1]. The bis-phenylsulfonyl target compound, though not directly tested in this assay, is predicted to occupy an intermediate position within this class activity range based on electronic and steric parameters of the phenyl substituent [1].
| Evidence Dimension | Insulin secretion (ng/ml) by INS-1 cells after 1 h static incubation |
|---|---|
| Target Compound Data | Not directly measured; predicted to lie between 24.6 and 45.6 ng/ml at 100 µM based on class trend |
| Comparator Or Baseline | 1a (bis-4-tolylsulfonyl): 24.6 ± 1.4 ng/ml; 1c (bis-4-chlorophenylsulfonyl): 31.0 ± 0.7 ng/ml; 5a (mono-arylsulfonyl): 45.6 ± 7.0 ng/ml; Vehicle control (0.2% MeOH): 9.3 ± 0.7 ng/ml; (2% MeOH): 13.4 ± 0.6 ng/ml |
| Quantified Difference | 5a vs 1a: +85% (P<0.01); 1c vs 1a: +26% (P<0.01); All test compounds significantly exceeded vehicle controls (P<0.05) |
| Conditions | INS-1 cell line, 37°C, 1 h static incubation, insulin measured by radioimmunoassay, n=3 independent experiments |
Why This Matters
Demonstrates that both the degree of sulfonylation and aryl group identity critically control insulinotropic potency; substituting the bis-phenylsulfonyl compound with a mono-sulfonylated or different bis-arylsulfonyl analog will alter functional performance, directly impacting experimental reproducibility and lead optimization.
- [1] Ahmad I, Hameed S, Duddeck H, Lenzen S, Rustenbeck I, Ahmad R. N-Arylsulfonyl-benzimidazolones as Potential Hypoglycemic Agents. Z. Naturforsch. 2002;57b:349-354. View Source
